molecular formula C26H29N3O5S B492809 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide CAS No. 690643-92-6

3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide

Cat. No.: B492809
CAS No.: 690643-92-6
M. Wt: 495.6g/mol
InChI Key: NFEIXOHIWSUQQP-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfonamide group, a piperazine ring, and methoxy substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable carbonyl compound under acidic or basic conditions.

    Coupling with Benzyl Chloride: The piperazine intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzylated piperazine.

    Sulfonamide Formation: The benzylated piperazine is reacted with benzenesulfonyl chloride in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its potential effects on various biological pathways and its therapeutic potential.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide: Lacks the methoxy group on the benzene ring.

    3-methoxy-N-(4-{[4-(2-hydroxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of methoxy groups in 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and may enhance its suitability for certain applications.

Properties

IUPAC Name

3-methoxy-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-33-22-6-5-7-23(18-22)35(31,32)27-19-20-10-12-21(13-11-20)26(30)29-16-14-28(15-17-29)24-8-3-4-9-25(24)34-2/h3-13,18,27H,14-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIXOHIWSUQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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